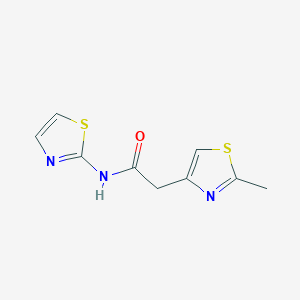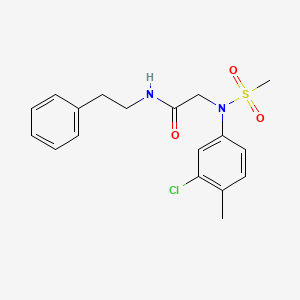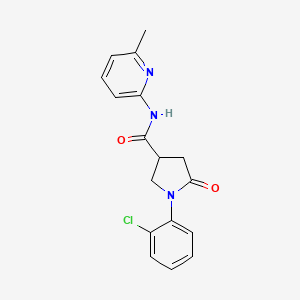![molecular formula C21H31NO4 B4730892 8-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4730892.png)
8-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as TAK-147 and has been the subject of numerous scientific studies in recent years.
Mecanismo De Acción
The mechanism of action of TAK-147 involves its ability to inhibit the activity of the protein tau. Tau is involved in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. By inhibiting tau activity, TAK-147 may be able to prevent the formation of these tangles and slow the progression of the disease.
Biochemical and Physiological Effects:
TAK-147 has been shown to have a number of biochemical and physiological effects. In addition to its activity against tau, it has also been shown to have anti-inflammatory effects. This may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-147 is that it has been shown to have good bioavailability, meaning that it can be easily absorbed by the body. This makes it a promising candidate for further study. However, one limitation of TAK-147 is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of TAK-147. One potential area of research is the development of new drugs based on the structure of TAK-147. Another area of research is the study of TAK-147 in combination with other drugs, to determine whether it may have synergistic effects. Finally, further studies are needed to determine the safety and efficacy of TAK-147 in humans, and to explore its potential applications in the treatment of neurodegenerative diseases and other conditions.
Aplicaciones Científicas De Investigación
TAK-147 has been studied for its potential applications in the field of neuroscience. Specifically, it has been shown to have activity against the protein tau, which is involved in the development of neurodegenerative diseases such as Alzheimer's disease. In addition, TAK-147 has been studied for its potential use in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-19(2,3)16-6-8-17(9-7-16)26-20(4,5)18(23)22-12-10-21(11-13-22)24-14-15-25-21/h6-9H,10-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLDZVIGZBPTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4730814.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4730819.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea](/img/structure/B4730829.png)

![1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)



![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)
![N-[3-(cinnamoylamino)phenyl]-2-furamide](/img/structure/B4730872.png)

![11-(3-methoxypropyl)-3-(3-methylbutyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4730887.png)

